1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene

Beschreibung

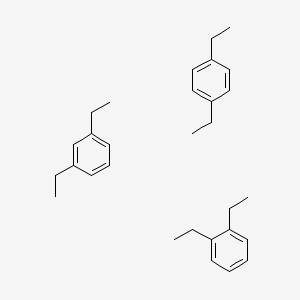

1,2-Diethylbenzene (ortho), 1,3-diethylbenzene (meta), and 1,4-diethylbenzene (para) are structural isomers of diethylbenzene (DEB), differing in the positions of ethyl substituents on the benzene ring. These compounds are volatile organic compounds (VOCs) commonly found in industrial settings, fuels, and environmental samples .

- 1,4-Diethylbenzene is the most commercially significant isomer, serving as a precursor to divinylbenzene (DVB), a critical component in cross-linked polystyrene and specialty polymers .

- 1,3-Diethylbenzene is less studied but has been used as a probe in zeolite catalysis research due to its isomerization and disproportionation behavior .

Eigenschaften

IUPAC Name |

1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H14/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2/h3*5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPVGKJITDSUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC.CCC1=CC(=CC=C1)CC.CCC1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aluminum Chloride-Catalyzed Disproportionation

The disproportionation of ethylbenzene (EB) over aluminum chloride-based catalytic complexes remains a primary method for generating diethylbenzene (DEB) isomer mixtures. A patented process (source 1) employs a catalytic system comprising 20 wt.% aluminum chloride, 80 wt.% ethylbenzene, and 2 wt.% water. At 120°C, EB undergoes disproportionation to yield benzene and a DEB mixture dominated by the meta isomer (63.2%), followed by para (33%) and ortho (3.8%) isomers. Post-reaction treatment with benzene at 40–50°C for 1–1.5 hours reduces para-isomer content to 29.8% while increasing meta to 66.2%, demonstrating the tunability of isomer ratios through solvent interaction.

Table 1: Isomer Distribution in Disproportionation Reactions

| Reaction Step | Benzene (wt.%) | Ethylbenzene (wt.%) | DEB Isomers (wt.%) |

|---|---|---|---|

| Initial Disproportionation | 16.2 | 54.0 | Meta: 63.2, Para: 33, Ortho: 3.8 |

| Post-Benzene Treatment | 18.6 | 53.9 | Meta: 66.2, Para: 29.8, Ortho: 4.0 |

This method highlights the interplay between reaction mass composition and isomer distribution, with benzene acting as both a solvent and transalkylation agent to shift equilibrium.

Zeolite-Catalyzed Alkylation for Para-Diethylbenzene

Silylated ZSM-5 Zeolites

Selective synthesis of 1,4-diethylbenzene is achieved using modified ZSM-5 zeolites. A two-step pretreatment—silylation followed by partial coking—enhances para-selectivity by narrowing pore channels and deactivating external acid sites. In a fluidized-bed reactor at 300°C, ethylbenzene and ethanol (1:1 molar ratio) react over the treated catalyst to yield para-DEB with >90% selectivity. The optimal coke content (1.0 wt.%) balances activity and selectivity, while shorter contact times (20 seconds) minimize secondary reactions.

Table 2: Para-DEB Synthesis Over Modified ZSM-5

| Catalyst Treatment | Coke Content (wt.%) | Temperature (°C) | Para-DEB Selectivity (%) |

|---|---|---|---|

| Silylated + Coked | 1.0 | 300 | 92 |

| Untreated ZSM-5 | 0 | 300 | 68 |

This method’s scalability is evidenced by its integration into continuous reactor systems, though meta- and ortho-DEB byproducts remain below 5%.

Bromination Routes for Meta-Diethylbenzene Derivatives

| Substrate | Reagent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| 2,6-Diethylaniline | HBr, NaNO2 | −55 to −18 | 83 |

This route underscores the utility of directed functionalization in accessing meta isomers, albeit with additional steps required for final dehalogenation.

Ortho-Diethylbenzene: Challenges and Limited Yields

Steric Hindrance in Direct Synthesis

The ortho isomer’s steric constraints make it the least favored product in most catalytic systems. In the aluminum chloride-catalyzed disproportionation (source 1), ortho-DEB constitutes only 3.8–4.0% of the DEB fraction. Separation via fractional distillation or chromatographic methods is necessary to isolate ortho-DEB, though industrial-scale purification remains economically challenging.

Table 4: Summary of Key Synthesis Methods

| Isomer | Method | Catalyst | Selectivity/Key Feature |

|---|---|---|---|

| Para-DEB | Ethylbenzene/Ethanol | Silylated ZSM-5 | >90% para selectivity |

| Meta-DEB | Disproportionation | AlCl3 Complex | 63–66% meta in mixture |

| Ortho-DEB | Disproportionation | AlCl3 Complex | 3.8–4.0% ortho in mixture |

Analyse Chemischer Reaktionen

Types of Reactions

Diethylbenzene undergoes various chemical reactions, including:

Oxidation: Diethylbenzene can be oxidized to produce diethylbenzene hydroperoxide.

Reduction: Reduction reactions can convert diethylbenzene to ethylcyclohexane.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.

Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used in electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Diethylbenzene hydroperoxide.

Reduction: Ethylcyclohexane.

Substitution: Various substituted diethylbenzenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Intermediate in Chemical Synthesis :

- Diethylbenzenes serve as intermediates in the synthesis of various organic compounds. For instance, they can be utilized to produce divinylbenzene (DVB) through dehydrogenation, which is essential for manufacturing crosslinked polystyrene used in various applications including ion exchange resins and plastics .

- Building Blocks for Specialty Chemicals :

Industrial Applications

- Heat Transfer Fluids :

-

Solvents :

- These compounds are also employed as solvents in various chemical reactions due to their ability to dissolve a wide range of organic materials.

Biological Applications

- Biological Control Agents :

Case Study 1: Use of Diethylbenzenes in Heat Transfer Applications

- A study demonstrated the effectiveness of diethylbenzenes mixed with biphenyls for low-temperature heat transfer applications, highlighting their thermal stability and efficiency compared to traditional fluids.

Case Study 2: Biological Control Research

- Research conducted by Zhiping et al. (2020) explored the attraction of Harmonia axyridis to volatiles from plants containing 1,2-diethylbenzene. The findings suggested that this compound could enhance biological control efforts by attracting beneficial insects to agricultural fields.

Comparison of Isomers

| Isomer | Chemical Formula | Main Applications |

|---|---|---|

| 1,2-Diethylbenzene | C10H14 | Solvent, intermediate in organic synthesis, biological control |

| 1,3-Diethylbenzene | C10H14 | Less commonly used; primarily as a solvent |

| 1,4-Diethylbenzene | C10H14 | Used in heat transfer fluids and as a precursor for DVB production |

Wirkmechanismus

The mechanism of action of diethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, diethylbenzene acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a cationic intermediate. This intermediate then undergoes deprotonation to regenerate the aromatic ring with the new substituent attached .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physical and Chemical Properties

Key Notes:

- The para isomer (1,4-DEB) exhibits higher symmetry, leading to distinct physical properties (e.g., lower boiling point) compared to ortho and meta isomers.

- 1,2-DEB and 1,4-DEB co-elute in gas chromatography, complicating environmental detection .

Metabolic and Toxicological Profiles

Key Notes:

- 1,2-DEB ’s neurotoxicity is attributed to 1,2-DAB, which generates reactive oxygen species (ROS) and disrupts neuronal integrity .

- The U.S. EPA derives screening toxicity values for DEB isomers using ethylbenzene and isopropylbenzene analogues due to data gaps .

Industrial and Environmental Relevance

Key Notes:

- 1,4-DEB is prioritized in alkylation reactions using ZSM-5 zeolites due to shape-selective catalysis favoring its formation .

- 1,2-DEB ’s environmental presence is linked to occupational exposure and hazardous waste sites .

Research Findings and Data Gaps

- Toxicity Data : 1,3- and 1,4-DEB lack sufficient toxicokinetic studies, hindering risk assessment .

- Analytical Challenges : Co-elution of 1,2- and 1,4-DEB in chromatography complicates environmental monitoring .

- Metabolic Pathways : Stereoselective metabolism of 1,2-DEB in rats (R:S glucuronide ratio = 1.2) suggests enzymatic specificity .

Biologische Aktivität

Diethylbenzenes are a group of aromatic hydrocarbons consisting of benzene rings with two ethyl substituents at different positions. The three isomers—1,2-diethylbenzene, 1,3-diethylbenzene, and 1,4-diethylbenzene—exhibit distinct biological activities and toxicological profiles. This article explores their biological activities, focusing on their toxicokinetics, metabolic pathways, and potential applications in various fields.

The diethylbenzenes share a common molecular formula of but differ in the arrangement of the ethyl groups:

| Isomer | Structure | CAS Number | Molecular Weight |

|---|---|---|---|

| 1,2-Diethylbenzene | 1,2-Diethylbenzene | 135-01-3 | 134.22 g/mol |

| 1,3-Diethylbenzene | 1,3-Diethylbenzene | 622-96-8 | 134.22 g/mol |

| 1,4-Diethylbenzene | 1,4-Diethylbenzene | 105-05-7 | 134.22 g/mol |

1,2-Diethylbenzene

A study by Payan et al. (2008) investigated the biodistribution of 1,2-diethylbenzene (1,2-DEB) in male Sprague-Dawley rats. The results indicated that this compound has a high affinity for brain tissue and blood cells. Following intravenous administration, the highest concentrations of metabolites were found in the nasal cavity and kidneys. Notably, the half-life of unchanged 1,2-DEB in plasma was approximately 5 minutes , suggesting rapid metabolism and clearance from the bloodstream .

Metabolic Pathways

The primary metabolic pathway for 1,2-DEB involves hydroxylation to form 1-(2'-ethylphenyl)ethanol (1,2-EPE) . This metabolite is subsequently conjugated to glucuronides for excretion . The neurotoxic effects observed in studies indicate that prolonged exposure may lead to significant neurological impacts due to its accumulation in brain tissues.

Neurotoxicity

Research highlights that 1,2-diethylbenzene exhibits neurotoxic properties. The compound's ability to cross the blood-brain barrier raises concerns regarding its potential impact on neurological health. Studies have shown that exposure can lead to alterations in behavior and cognitive functions in animal models .

Insect Attraction

Interestingly, 1,2-diethylbenzene has been studied for its role in biological control strategies. Zhiping et al. (2020) found that this compound attracts the beetle Harmonia axyridis, suggesting potential applications in pest management . This attraction could be leveraged in agricultural settings to enhance natural pest control methods.

Case Studies

A review of clinical studies indicates that volatile organic compounds (VOCs), including diethylbenzenes, are being explored as biomarkers for various diseases. For instance:

- Respiratory Diseases : A study identified VOCs associated with chronic obstructive pulmonary disease (COPD) using exhaled breath analysis . Diethylbenzenes were among the compounds detected.

- Cancer Diagnostics : Research has linked specific VOC profiles to lung cancer biomarkers through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Q & A

Q. What analytical methods are recommended for separating and quantifying diethylbenzene isomers in complex mixtures?

Gas chromatography (GC) and supercritical fluid chromatography (SFC) are widely used. For GC, co-elution challenges arise due to similar retention indices of 1,3- and 1,4-diethylbenzene, requiring optimized column selection and temperature programming . SFC with supercritical CO₂ as the mobile phase enables separation of 1,2- and 1,4-diethylbenzene under specific conditions (15.0–35.0 MPa, 313.16–333.16 K) using the Taylor-Aris method . Mass spectrometry (MS) coupled with GC improves quantification by distinguishing isomers via unique fragmentation patterns .

Q. How do diethylbenzene isomers interact with biological systems in neurotoxicity studies?

Oral or inhalation exposure in rodent models induces electrophysiological deficits, including reduced motor/sensory nerve conduction velocities (MCV/SCV) and altered brainstem auditory evoked potentials (BAEP). For example, 1,2-diethylbenzene exposure at 35 mg/kg (oral) in rats causes proximal axonal swelling linked to its metabolite, 1,2-diacetylbenzene, a neurotoxic γ-diketone . Basic protocols include administering isomers via gavage or inhalation, followed by electrophysiological measurements and histopathological analysis .

Q. What are the key physicochemical properties influencing experimental design with diethylbenzene isomers?

Density (e.g., 0.862 g/mL for 1,4-diethylbenzene at 25°C), vapor pressure, and solubility in supercritical CO₂ are critical for chromatography and solvent selection . Diffusion coefficients in supercritical CO₂ (measured via SFC) range from 1.2–4.5 × 10⁻⁸ m²/s, depending on pressure and temperature . These parameters guide reactor design for catalytic studies and environmental fate modeling.

Advanced Research Questions

Q. How can isomerization and disproportionation reactions of diethylbenzenes characterize zeolite pore structures?

Zeolite characterization uses 1,3-diethylbenzene as a probe: isomerization to 1,4-diethylbenzene dominates in small-pore zeolites (e.g., ZSM-5), while disproportionation (forming triethylbenzenes) occurs in larger-pore systems (e.g., Beta zeolite). Reaction conditions (temperature, feed concentration) and product ratios provide insights into pore geometry and acidity . Advanced studies combine catalytic testing with spectroscopic techniques (e.g., IR, NMR) to map active sites .

Q. What computational approaches elucidate the neurotoxic mechanisms of 1,2-diethylbenzene metabolites?

Density functional theory (DFT) and ab initio calculations model chromophores formed by 1,2-diacetylbenzene, a metabolite of 1,2-diethylbenzene. These predict ninhydrin-like reactions with lysine residues, generating blue chromogens (λmax ~580 nm) as urinary biomarkers. Computational pKa analysis shows deprotonation of the chromophore in neutral pH, aligning with experimental observations . Methodologies include electronic excitation energy calculations and reaction pathway simulations .

Q. How do environmental factors affect the biodegradation kinetics of diethylbenzene isomers?

Temperature-dependent biodegradation studies (e.g., 10–30°C) reveal pseudo-first-order kinetics for microbial degradation. However, co-elution of isomers in GC complicates individual kinetic profiling, necessitating isotope-labeled tracers (e.g., 1,4-diethylbenzene-d₄) or advanced separation techniques . Reproducibility challenges at low concentrations (<1 ppm) require stringent quality control, such as manual peak integration validation .

Q. What are the limitations of current biomarkers for detecting diethylbenzene exposure in non-cancer endpoints?

While 1,2-diacetylbenzene-derived urinary chromogens show promise, cross-reactivity with other aromatic solvents (e.g., tetralin) limits specificity. Advanced biomarker development employs metabolomics (LC-MS/MS) to identify isomer-specific adducts (e.g., lysine-diacetylbenzene conjugates) . Validation requires dose-response studies in animal models and correlation with electrophysiological endpoints .

Methodological Notes

- Toxicology Studies: Use Sprague-Dawley rats with gestational exposure (GD6–20) and euthanize at GD21 for teratogenicity assessments .

- Catalytic Testing: Pre-treat zeolites at 500°C under air flow to remove templates before isomerization experiments .

- Chromatography: For SFC, calibrate pumps for precise CO₂ density control to avoid phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.